molecular formula C22H19N3O4 B2377185 1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1251626-97-7

1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2377185
CAS No.: 1251626-97-7
M. Wt: 389.411
InChI Key: PTXHKSIFGUDSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel chemical entity designed for advanced pharmacological and oncological research. This compound features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its significant biological activities and role as a bioisostere for carbonyl-containing molecules like amides and esters . The 1,2,4-oxadiazole moiety is recognized for its promising anticancer properties, with research indicating that derivatives can demonstrate more potent anticancer activity than standard chemotherapeutic agents against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancers . The molecular architecture of this compound suggests potential for diverse mechanism-based actions. 1,2,4-Oxadiazole derivatives have been investigated as inhibitors of critical enzymes and pathways involved in cancer proliferation, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The integration of the 3,4-dimethoxyphenyl substituent may further influence the compound's electronic properties and binding affinity to biological targets. This product is intended for research purposes only, providing a valuable tool for scientists exploring new chemotherapeutic agents, structure-activity relationships (SAR), and targeted inhibition of specific cancer pathways.

Properties

IUPAC Name

1-benzyl-5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-27-18-10-8-16(12-19(18)28-2)21-23-22(29-24-21)17-9-11-20(26)25(14-17)13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXHKSIFGUDSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Pyridin-2(1H)-one Moiety: This step often involves the reaction of the oxadiazole intermediate with a suitable pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step processes that include the formation of the oxadiazole ring and subsequent modifications to introduce the benzyl and pyridine moieties. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

Biological Activities

2.1 Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds with similar structures have shown promising activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. The compound's ability to target specific pathways in cancer cells makes it a candidate for further development as an anticancer agent .

2.2 Antioxidant Activity

Research indicates that derivatives of oxadiazoles exhibit antioxidant properties. For example, studies have reported moderate antioxidant activity for related compounds when evaluated using DPPH assays . This suggests that this compound could also possess similar properties, contributing to its potential therapeutic applications in oxidative stress-related diseases.

2.3 Antimicrobial Effects

The antimicrobial activity of oxadiazole derivatives has been documented in several studies. These compounds have shown efficacy against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents . The specific mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole ring or substituents on the benzyl group can significantly influence biological activity. For instance, electron-donating groups have been shown to enhance anticancer activity .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various oxadiazole derivatives against human cancer cell lines (e.g., MCF7 for breast cancer), certain compounds demonstrated IC50 values significantly lower than standard treatments like doxorubicin. This illustrates the potential for this compound in cancer therapy .

Case Study 2: Antioxidant Activity Assessment

A comparative analysis using DPPH radical scavenging assays revealed that related compounds exhibited IC50 values indicating moderate antioxidant capacity. This suggests that further investigation into the antioxidant properties of this compound could lead to valuable insights into its therapeutic potential against oxidative stress .

Mechanism of Action

The mechanism of action of 1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: This compound is unique due to its specific substitution pattern and the presence of both oxadiazole and pyridinone moieties.

    Other Oxadiazoles: Compounds like 2,5-diphenyl-1,3,4-oxadiazole and 3,5-dimethyl-1,2,4-oxadiazole share the oxadiazole ring but differ in their substituents and overall structure.

    Pyridinone Derivatives: Compounds such as 2-pyridinone and 3-hydroxy-2-pyridinone have similar core structures but lack the oxadiazole ring.

Uniqueness

This compound is unique due to its combination of structural features, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications in medicinal chemistry and materials science.

Biological Activity

1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a compound that integrates a pyridine and oxadiazole moiety, known for its diverse biological activities. The oxadiazole ring, in particular, has been associated with various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C20H20N2O3\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_3

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting various cancer cell lines. A study highlighted that oxadiazole derivatives demonstrated IC50 values in the low micromolar range against multiple cancer types including colon and breast cancers .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHT-29 (Colon)0.420 ± 0.012
Compound BMCF-7 (Breast)0.450 ± 0.015
Compound CA549 (Lung)0.550 ± 0.020

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have reported that derivatives of the oxadiazole ring demonstrate effectiveness against a range of bacteria and fungi. For example, a series of aryl/heteroaryl derivatives were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations comparable to standard antibiotics .

Table 2: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound DS. aureus12.5 µg/mL
Compound EE. coli25 µg/mL
Compound FC. albicans10 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The oxadiazole moiety is known to inhibit various enzymes such as carbonic anhydrase and histone deacetylase. These interactions disrupt cellular processes critical for cancer cell proliferation and microbial survival .

Case Study 1: Anticancer Efficacy

In a laboratory study assessing the anticancer efficacy of oxadiazole derivatives, researchers synthesized several compounds based on the oxadiazole framework and evaluated their effects on human cancer cell lines. One derivative exhibited an IC50 value of 0.420 µM against colon cancer cells, indicating substantial potency compared to conventional chemotherapeutics .

Case Study 2: Antimicrobial Testing

A series of newly synthesized oxadiazole derivatives were subjected to antimicrobial testing against clinically relevant pathogens. The results indicated that certain compounds displayed MIC values lower than those of established antibiotics such as gentamicin and ampicillin, suggesting their potential as novel antimicrobial agents .

Q & A

Basic: What is the synthetic route for 1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one?

Answer:
The synthesis involves a multi-step process:

Oxadiazole Ring Formation: React 3,4-dimethoxybenzamide with hydroxylamine hydrochloride under reflux in ethanol to form an amidoxime intermediate. Cyclization with trichloroacetic anhydride yields the 1,2,4-oxadiazole ring .

Pyridinone Core Preparation: Synthesize 5-bromo-pyridin-2(1H)-one via palladium-catalyzed coupling or nucleophilic substitution.

Coupling Reaction: Use Suzuki-Miyaura cross-coupling to attach the oxadiazole moiety to the pyridinone core. Optimize with Pd(PPh₃)₄ as a catalyst and potassium carbonate in a DMF/water mixture at 80°C .

Benzylation: Introduce the benzyl group via alkylation using benzyl bromide and a base like NaH in THF .

Basic: What analytical techniques confirm the structural identity of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., pyridinone carbonyl at ~165 ppm, oxadiazole C=N at ~160 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 299.29) .
  • X-ray Crystallography: Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement) .

Advanced: How can computational modeling predict biological targets for this compound?

Answer:
Methodology:

Molecular Docking: Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. The oxadiazole ring’s electron-deficient nature favors π-π interactions with aromatic residues .

Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors from oxadiazole, hydrophobic benzyl group) using Schrödinger’s Phase .

ADMET Prediction: Calculate logP (~1.6) and aqueous solubility (LogSw ~-2.13) to assess bioavailability .

Advanced: How can low aqueous solubility of this compound be addressed for in vivo studies?

Answer:
Strategies include:

  • Solid Dispersion: Co-formulate with PVP-K30 to enhance dissolution rate.
  • Co-solvent Systems: Use 10% DMSO in saline for intraperitoneal administration .
  • Nanoparticle Encapsulation: Employ PLGA nanoparticles (size ~150 nm) to improve bioavailability .

Advanced: How is structure-activity relationship (SAR) analyzed for antimicrobial activity?

Answer:
SAR studies involve:

Substituent Variation: Compare analogs with different substituents (e.g., methoxy vs. methyl groups on the phenyl ring).

Biological Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Key Findings:

Substituent PositionActivity (MIC, µg/mL)
3,4-Dimethoxy8.2 (S. aureus)
4-Methoxy32.5 (S. aureus)
The 3,4-dimethoxy group enhances membrane penetration .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Assay Validation: Ensure consistency in protocols (e.g., ATP levels for cytotoxicity, same cell lines).

Compound Purity: Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Solvent Effects: Compare DMSO vs. saline solubility; precipitation can skew IC₅₀ values .

Advanced: How to optimize reaction conditions for oxadiazole ring formation?

Answer:
Optimization parameters:

  • Catalyst: Use ZnCl₂ (10 mol%) in toluene at 110°C for 12 hours (yield: 85%) .
  • Solvent: Dichloromethane improves regioselectivity vs. THF.
  • Workup: Purify via flash chromatography (hexane/ethyl acetate 3:1) to remove uncyclized byproducts .

Advanced: How to ensure regioselectivity during heterocyclic ring formation?

Answer:

Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

Microwave Synthesis: Shorten reaction time to minimize side reactions (e.g., 150°C, 30 min) .

Monitoring: Use TLC or in-situ IR to track intermediate formation .

Advanced: How is SHELX employed in crystal structure determination?

Answer:
Workflow:

Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution: Run SHELXD for phase problem resolution (dual-space methods).

Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding (R-factor < 0.05) .

Advanced: How to interpret complex splitting patterns in ¹H NMR spectra?

Answer:
Approach:

2D Techniques: Use COSY to identify coupling between pyridinone (δ 6.8–7.2 ppm) and benzyl protons (δ 4.5–5.0 ppm).

Coupling Constants: J = 8–10 Hz for vicinal protons on the oxadiazole ring.

NOESY: Confirm spatial proximity between benzyl and pyridinone protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.